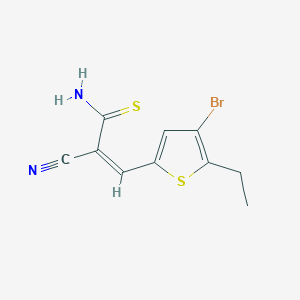![molecular formula C17H21FN2O3 B5581349 N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H21FN2O3 and its molecular weight is 320.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.15362070 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Tuberculosis Treatment
Research into multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has highlighted the significance of utilizing a combination of drugs, including synthetic organic compounds, for effective treatment. The recommended regimen involves at least four drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible, chosen through a stepwise selection process based on efficacy, safety, and cost. This approach underscores the critical role synthetic compounds play in addressing global health challenges like tuberculosis (Caminero et al., 2010).
Environmental Contaminant Removal
A review on the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions using cleaner techniques illustrates the broader environmental applications of synthetic organic chemistry. This research emphasizes the development of sustainable technologies for contaminant removal, highlighting the role of synthetic compounds in environmental protection and public health (Prasannamedha & Senthil Kumar, 2020).
Biochemical Research
In the realm of biochemical research, synthetic organic compounds are pivotal in the development of diagnostic and therapeutic tools. For example, the synthesis and evaluation of isoxazolone derivatives for their antioxidant properties demonstrate the utility of synthetic chemistry in creating molecules with potential health benefits. Such research contributes to our understanding of disease mechanisms and the development of new treatments (Laroum et al., 2019).
Advanced Material Science
The design and synthesis of new materials for energy storage, such as sodium-ion battery cathodes, are another critical application of synthetic organic compounds. Studies on fluorophosphate cathodes, for example, highlight how synthetic chemistry contributes to the advancement of energy storage technologies, addressing the growing demand for renewable energy solutions (Dacek et al., 2016).
Sustainable Chemistry
Finally, the conversion of plant biomass into furan derivatives for the production of polymers and fuels showcases the intersection of synthetic organic chemistry with sustainability efforts. This research underscores the potential of synthetic compounds to provide alternatives to non-renewable hydrocarbon sources, marking a significant step towards green chemistry and sustainable industrial practices (Chernyshev et al., 2017).
Propriétés
IUPAC Name |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-10(2)7-13-9-16(23-20-13)17(21)19-11(3)12-5-6-15(22-4)14(18)8-12/h5-6,8-11H,7H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDCJNLJBOKKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5581276.png)

![N,3,5,7-tetramethyl-N-[(1-phenyl-3-pyrrolidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5581285.png)

![2-({2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B5581308.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581322.png)
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5581337.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![3-fluoro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5581351.png)
![7-propyl-2-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5581357.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
